Vinyl acetate

説明

This compound is an industrial chemical that is produced in large amounts in the United States. It is a clear, colorless liquid with a sweet, fruity smell. It is very flammable and may be ignited by heat, sparks, or flames. This compound is used to make other industrial chemicals. These chemicals are used mainly to make glues for the packaging and building industries. They are also used to make paints, textiles, and paper. This compound is also used as a coating in plastic films for food packaging and as a modifier of food starch.

This compound is an acetate ester.

Structure

3D Structure

特性

IUPAC Name |

ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

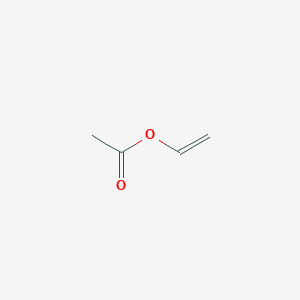

C4H6O2, Array, CH3COOCHCH2 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-20-7 | |

| Record name | Poly(vinyl acetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021431 | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2% | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Clear, colorless liquid | |

CAS No. |

108-05-4, 85306-26-9 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl acetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-acetate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid ethenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acétoxyéthylène Ethanoate d'éthényle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9MK238N77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Vinyl Acetate Monomer: A Comprehensive Technical Review of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl acetate monomer (VAM), a significant industrial chemical, serves as a crucial building block in the synthesis of a wide array of polymers and copolymers. This colorless, volatile liquid with the chemical formula CH₃COOCH=CH₂ is the precursor to polythis compound (PVAc), polyvinyl alcohol (PVOH), and ethylene-vinyl acetate (EVA) copolymers, materials with extensive applications in adhesives, coatings, textiles, and packaging.[1] Understanding the fundamental physical and chemical properties of VAM is paramount for its safe handling, effective polymerization, and the development of novel materials. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound monomer, complete with tabulated data, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties of this compound Monomer

The physical characteristics of this compound monomer are critical for its storage, transportation, and use in various industrial processes. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [2] |

| Molar Mass | 86.09 g/mol | [2][3] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Sweet, fruity, pungent | [5][6] |

| Density | 0.934 g/cm³ at 20°C | [3][7] |

| Boiling Point | 72.7 °C (162.9 °F) | [8] |

| Melting Point | -93.5 °C (-136.3 °F) | [8] |

| Vapor Pressure | 11.7 kPa at 20°C | [7] |

| Refractive Index (n²⁰/D) | 1.3953 | [2] |

Safety and Flammability Properties

| Property | Value | Reference |

| Flash Point | -8 °C (18 °F) (closed cup) | [8] |

| Autoignition Temperature | 427 °C (801 °F) | [8] |

| Explosive Limits in Air | 2.6 - 13.4 % by volume | [9] |

Solubility Properties

| Property | Value | Reference |

| Solubility in Water | 2.0 - 2.4 g/100 mL at 20°C | [10] |

| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, ether, acetone, and benzene. | [2][11] |

Experimental Protocols for Determining Physical Properties

Accurate determination of the physical properties of this compound monomer is essential for quality control and safety. The following are summaries of standard experimental methods.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[4][12] A 100-mL sample is distilled under controlled conditions. The temperature of the vapor is monitored as the liquid boils. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser. The final boiling point is the maximum temperature reached during the distillation.

Density Determination (ASTM D4052)

This standard test method measures the density of liquids using a digital density meter.[6][13] A small sample of the liquid is introduced into an oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.

Flash Point Determination (ASTM D56)

The Tag Closed-Cup Tester is used to determine the flash point of flammable liquids with a viscosity below a certain threshold.[11][14] The sample is heated in a closed cup at a slow, constant rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Autoignition Temperature Determination (ASTM E659)

This test method establishes the autoignition temperature of liquid chemicals in air at atmospheric pressure.[15][16] A small, measured amount of the sample is injected into a heated, open-mouthed flask. The temperature of the flask is varied until the lowest temperature at which the vapor ignites spontaneously is determined.

Vapor Pressure Determination

The vapor pressure of this compound monomer can be determined using a static method. A small amount of the liquid is placed in a thermostated vessel connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

Refractive Index Determination

The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the instrument. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated with a standard of known refractive index.

Solubility Determination

To determine the solubility in water, excess this compound monomer is mixed with a known volume of water in a sealed container and agitated at a constant temperature until equilibrium is reached.[8][17] The concentration of VAM in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography. A similar procedure is followed for determining solubility in organic solvents.

Chemical Properties of this compound Monomer

This compound monomer is a highly reactive compound due to the presence of both a vinyl group and an ester group.[5][7]

Polymerization

The most significant chemical property of VAM is its ability to undergo free-radical polymerization to form polythis compound (PVAc).[14] This reaction is highly exothermic and is typically initiated by peroxides or azo compounds. The polymerization can be carried out using various techniques, including bulk, solution, emulsion, and suspension polymerization.[16] Emulsion polymerization is a common industrial method.[4]

The basic steps of free-radical polymerization are:

-

Initiation: A free radical initiator (I) decomposes to form free radicals (R•). These radicals then react with a VAM molecule to initiate the polymer chain.

-

Propagation: The newly formed radical adds to another VAM molecule, and this process repeats, rapidly increasing the length of the polymer chain.

-

Termination: The growth of the polymer chain is terminated by the combination of two growing chains or by disproportionation.

Hydrolysis

This compound can be hydrolyzed to acetic acid and vinyl alcohol. However, vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde.[7]

CH₃COOCH=CH₂ + H₂O → CH₃COOH + [CH₂=CHOH] → CH₃CHO

Other Reactions

The double bond in this compound allows it to participate in various addition reactions. For example, it can react with halogens (like bromine) and hydrogen halides.[18] It can also undergo transesterification reactions with other alcohols in the presence of a catalyst.

Visualizing Key Chemical Processes

To better illustrate the chemical transformations of this compound monomer, the following diagrams are provided in the DOT language for Graphviz.

Free-Radical Polymerization of this compound

Caption: Free-radical polymerization of this compound monomer.

Industrial Production of this compound Monomer

Caption: Industrial synthesis of this compound monomer.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound monomer. The tabulated data offers a quick reference for key quantitative values, while the outlined experimental protocols provide insight into the standardized methods for their determination. The visualizations of the polymerization and industrial synthesis processes offer a clear understanding of the primary chemical transformations involving VAM. For researchers and professionals in drug development and material science, a thorough grasp of these fundamental properties is indispensable for innovation and ensuring safety in the laboratory and in manufacturing.

References

- 1. US6605739B1 - Method for producing this compound monomer from ethane or ethylene oxidation - Google Patents [patents.google.com]

- 2. samchemprasandha.com [samchemprasandha.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. store.astm.org [store.astm.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Measurement of this compound monomer in consumer products and modeled estimates of consumer exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Vinyl Acetate from Ethylene and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary industrial synthesis route for vinyl acetate monomer (VAM) from ethylene and acetic acid. It delves into the reaction's core principles, catalyst systems, and process parameters. Detailed experimental protocols, quantitative performance data, and visualizations of the reaction pathway and experimental workflow are presented to serve as a valuable resource for professionals in chemical research and development.

Introduction

This compound is a crucial industrial monomer, primarily used in the production of polythis compound (PVAc) and polyvinyl alcohol (PVOH), which have widespread applications in adhesives, coatings, textiles, and other materials. The dominant commercial route for VAM synthesis is the vapor-phase oxidative acetoxylation of ethylene. This process involves the reaction of ethylene, acetic acid, and oxygen over a palladium-based catalyst.[1][2] This method has largely replaced older routes, such as the one based on acetylene, due to the lower cost and higher availability of ethylene.[3]

The overall chemical reaction is as follows:

2 C₂H₄ + 2 CH₃COOH + O₂ → 2 CH₃COOCH=CH₂ + 2 H₂O

A significant side reaction is the complete combustion of ethylene to carbon dioxide and water:

C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O

Optimizing the selectivity towards this compound while minimizing the combustion of ethylene is a key challenge in the industrial process.

Catalysis and Reaction Mechanism

The industrial synthesis of this compound from ethylene and acetic acid is a heterogeneously catalyzed gas-phase reaction. The most common catalysts are based on palladium, often alloyed with gold, and supported on materials like silica.[4] Potassium acetate is typically used as a promoter to enhance catalyst activity and selectivity.[1][5]

The reaction mechanism is complex and has been the subject of extensive research. It is generally accepted to proceed via a Langmuir-Hinshelwood mechanism where both reactants are adsorbed onto the catalyst surface.[6] Two primary pathways have been proposed:

-

Moiseev-type mechanism: This pathway involves the formation of a vinyl intermediate on the palladium surface, which then reacts with an adsorbed acetate species.[7]

-

Samanos-type mechanism: In this mechanism, an adsorbed ethylene molecule couples with a surface acetate to form an acetoxyethyl intermediate, which then undergoes β-hydride elimination to yield this compound.[7][8]

The presence of gold in the catalyst is believed to isolate palladium active sites, which favors the desired reaction pathway and inhibits the deep oxidation of ethylene.[6] The potassium acetate promoter is thought to play a role in stabilizing key intermediates and modifying the electronic properties of the palladium catalyst.[1][5]

Quantitative Performance Data

The performance of the this compound synthesis process is highly dependent on the catalyst formulation and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Catalyst Composition on Performance

| Catalyst Composition | Temperature (°C) | Pressure (bar) | Ethylene Conversion (%) | Acetic Acid Conversion (%) | VAM Selectivity (%) | Space-Time Yield (g VAM / L cat · h) | Reference(s) |

| 1.0 wt% Pd / SiO₂ | 120-165 | 8 | - | - | - | - | [6] |

| 1.0 wt% Pd - 0.5 wt% Au / SiO₂ | 120-165 | 8 | - | - | >90 | - | [9][10] |

| Pd-Au / SiO₂ with KOAc promoter | 150 | 9 | - | - | ~95 | - | [1] |

| 0.4% Pd + 4% Cu + 7% CH₃COOK / Support | 165 | 4 | - | - | 95-97 | 350-370 | [11][12] |

Table 2: Effect of Reaction Conditions on Performance

| Temperature (°C) | Pressure (bar) | C₂H₄:CH₃COOH:O₂ Molar Ratio | Ethylene Conversion (%) | Acetic Acid Conversion (%) | VAM Selectivity (%) | Reference(s) |

| 175-200 | 5-9 | - | 8-10 | 15-35 | >90 | [2] |

| 150 | 9 | 60:13:4.5 (in N₂) | - | - | ~95 | [1] |

| 165 | 4 | 4:1 (C₂H₄:CH₃COOH), 7% O₂ | - | - | 95-97 | [11] |

| 140-200 | - | 30-70% C₂H₄, 10-25% CH₃COOH, 8-25% O₂ | - | - | - | [11] |

Detailed Experimental Protocols

Catalyst Preparation (Incipient Wetness Impregnation)

This protocol describes the preparation of a supported Pd-Au catalyst with a potassium acetate promoter.

-

Support Preparation: A silica support with a high surface area is dried at 120°C for 4 hours to remove adsorbed water.

-

Impregnation of Palladium and Gold:

-

Aqueous solutions of palladium chloride (PdCl₂) and tetrachloroauric acid (HAuCl₄) are prepared with the desired metal concentrations.

-

The support is impregnated with the mixed metal salt solution. The volume of the solution should be equal to the pore volume of the support to ensure even distribution.

-

The impregnated support is aged for 12 hours at room temperature.

-

The material is then dried at 120°C for 12 hours.

-

-

Reduction:

-

The dried catalyst precursor is placed in a tube furnace.

-

The temperature is ramped to 250°C under a flow of nitrogen.

-

The gas is then switched to a mixture of 5% hydrogen in nitrogen, and the catalyst is reduced for 4 hours.

-

The catalyst is cooled to room temperature under a nitrogen flow.

-

-

Promoter Addition:

-

An aqueous solution of potassium acetate (KOAc) is prepared.

-

The reduced and cooled catalyst is impregnated with the KOAc solution using the incipient wetness technique.

-

The promoted catalyst is then dried at 120°C for 12 hours.

-

Vapor-Phase Synthesis of this compound

-

Reactor Setup:

-

A fixed-bed reactor (e.g., a stainless steel tube) is packed with the prepared catalyst.

-

The reactor is placed in a furnace with temperature control.

-

Mass flow controllers are used to regulate the flow of ethylene, oxygen, and nitrogen (as an inert diluent).

-

A syringe pump is used to introduce liquid acetic acid, which is vaporized before entering the reactor.

-

-

Reaction Procedure:

-

The reactor is heated to the desired reaction temperature (e.g., 165°C) under a flow of nitrogen.

-

The reactant gas mixture (ethylene, oxygen, and nitrogen) and vaporized acetic acid are introduced into the reactor at the desired flow rates and pressure (e.g., 8 bar).

-

The reaction is allowed to proceed for a set period.

-

-

Product Collection and Analysis:

-

The reactor effluent is passed through a condenser to liquefy the this compound, unreacted acetic acid, and water.

-

The non-condensable gases are collected separately.

-

The liquid products are analyzed by gas chromatography (GC) to determine the composition and quantify the amount of this compound produced.

-

Gas Chromatography (GC) Analysis of Products

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or equivalent, is employed.

-

GC Conditions:

-

Injector Temperature: 200°C

-

Detector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp rate: 10°C/min to 200°C.

-

Final hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

-

Quantification: External or internal standard calibration methods are used to quantify the concentrations of this compound, acetic acid, and any byproducts in the collected liquid sample.

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tech-Type: this compound through Ethylene Acetoxylation [portfolio-pplus.com]

- 3. researchgate.net [researchgate.net]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Vinyl Acetate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl acetate monomer (VAM) is a significant industrial chemical primarily used in the production of polythis compound (PVAc) and various copolymers.[1][2][3][4] Its chemical formula is CH₃COOCH=CH₂.[2] A thorough understanding of its structural and electronic properties is crucial for quality control, reaction monitoring, and the development of new polymeric materials. Spectroscopic techniques are indispensable tools for the detailed characterization of VAM, providing insights into its molecular structure, functional groups, and purity. This guide offers an in-depth overview of the core spectroscopic methods used to characterize this compound monomer, complete with quantitative data, experimental protocols, and visual workflows.

This compound is a colorless, flammable liquid with a characteristic sweet, fruity odor.[3] It is soluble in most organic solvents but only slightly soluble in water.[5][6] The presence of both a vinyl group and an ester functional group makes it a versatile monomer for polymerization.[3]

Spectroscopic Characterization Methods

The comprehensive characterization of this compound monomer involves several complementary spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are routinely employed.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the protons in the molecule.

Quantitative Data: ¹H NMR

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (Methyl) | ~2.13 | Singlet | N/A |

| =CH₂ (Vinyl, HA) | ~4.56 | Doublet of Doublets | 2JAB = -1.57 Hz, 3JAC = 6.33 Hz |

| =CH₂ (Vinyl, HB) | ~4.88 | Doublet of Doublets | 2JAB = -1.57 Hz, 3JBC = 14.12 Hz |

| -OCH= (Vinyl, HC) | ~7.28 | Doublet of Doublets | 3JAC = 6.33 Hz, 3JBC = 14.12 Hz |

Data sourced from ChemicalBook, using a 20 wt% solution in CDCl₃.[7]

Experimental Protocol: ¹H NMR Spectroscopy [8][9]

-

Sample Preparation: Prepare a solution of this compound monomer (e.g., 20 wt%) in a deuterated solvent such as chloroform-d (CDCl₃).[7] Add a small amount of a suitable internal standard, like tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune the spectrometer to the ¹H frequency.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, a 90° pulse angle is used.[10]

-

Accumulate a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the spectrum to the internal standard.

-

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Quantitative Data: ¹³C NMR

| Carbon | Chemical Shift (δ) in ppm |

| -C H₃ (Methyl) | ~20.7 |

| >C =O (Carbonyl) | ~169.7 |

| =C H₂ (Vinyl) | ~97.5 |

| -OC H= (Vinyl) | ~141.6 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy [8][11]

-

Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer with a broadband probe.

-

Tune the spectrometer to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zgpg30).[8]

-

To enhance the signal of quaternary carbons and reduce the nuclear Overhauser effect (NOE), inverse-gated decoupling can be used.

-

A relaxation reagent like chromium(III) acetylacetonate may be added to shorten the long relaxation times of carbonyl carbons.[8]

-

A large number of scans (e.g., thousands) is typically required due to the low natural abundance of ¹³C.[8][11]

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard.

-

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and vinyl functional groups.

Quantitative Data: IR Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C=C Stretch (Vinyl) | ~1646 |

| =C-O-C Stretch (Ester) | ~1124 |

| C-H Bending (Vinyl) | ~942 |

Data sourced from ResearchGate and NIST Chemistry WebBook.[12][13]

Experimental Protocol: IR Spectroscopy [14][15]

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound monomer between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (ATR):

-

Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. The C=C double bond in this compound gives a strong Raman signal.[16]

Quantitative Data: Raman Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | ~1740 |

| C=C Stretch | ~1650 |

| O-C=O Deformation | ~630 |

Data sourced from Endress+Hauser application note.[17]

Experimental Protocol: Raman Spectroscopy [16][17]

-

Sample Preparation:

-

Place the liquid this compound monomer in a glass vial or NMR tube.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[17]

-

Focus the laser onto the sample.

-

-

Data Acquisition:

-

Collect the scattered light using a charge-coupled device (CCD) detector.

-

Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing: